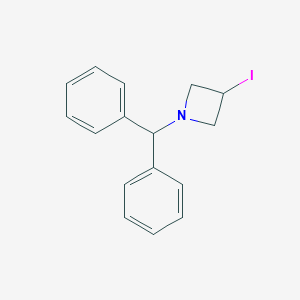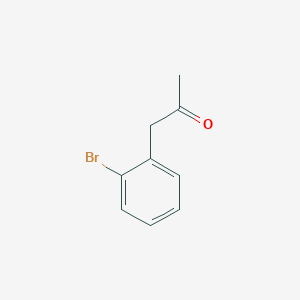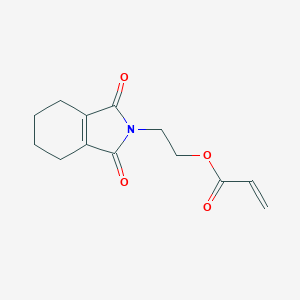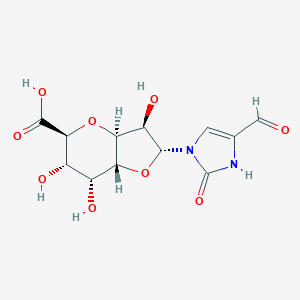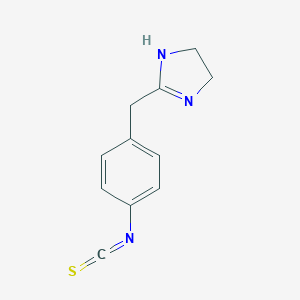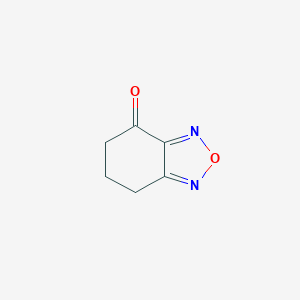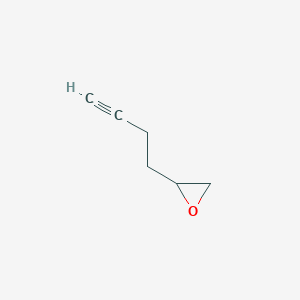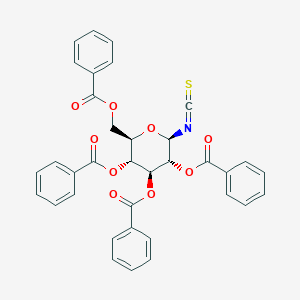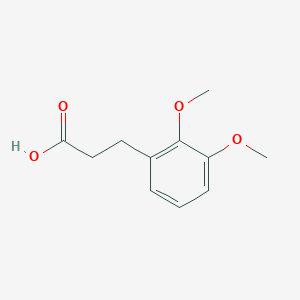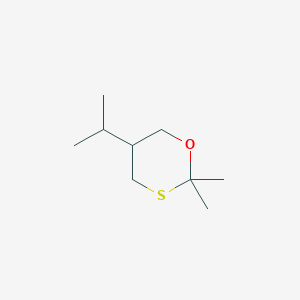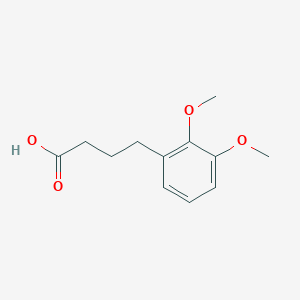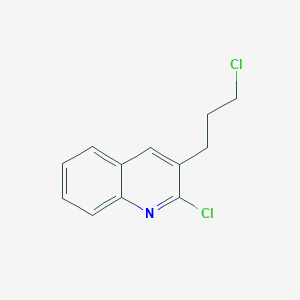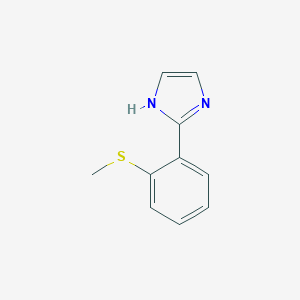![molecular formula C17H22ClNOS B139299 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride CAS No. 128959-36-4](/img/structure/B139299.png)
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of various types of cancer. The purpose of
作用機序
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride exerts its anticancer effects by selectively inhibiting BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK is involved in the activation and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain circumstances. By inhibiting BTK, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride disrupts the signaling pathway that promotes cancer cell growth and survival, leading to cancer cell death.
生化学的および生理学的効果
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. In addition, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to have minimal off-target effects, which reduces the risk of adverse side effects.
実験室実験の利点と制限
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify for improved potency and selectivity. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has also been shown to be effective in a wide range of cancer cell lines, which makes it a versatile tool for studying the BCR signaling pathway in different types of cancer. However, one limitation of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is that it is not effective in all types of cancer, and may require combination therapy with other agents to achieve optimal efficacy.
将来の方向性
There are several potential future directions for research on 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can predict response to 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride, which could help to personalize treatment for individual patients. Finally, further studies are needed to evaluate the safety and efficacy of 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride in clinical trials, with the ultimate goal of developing a new treatment option for patients with cancer.
合成法
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-mercaptophenol with 2-bromo-1-(2-dimethylaminoethyl)benzene in the presence of a base to yield the intermediate compound. This is followed by the reaction of the intermediate with 1-(2,6-difluorophenyl)ethanone in the presence of a palladium catalyst to produce the final product, 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride.
科学的研究の応用
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in animal models.
特性
CAS番号 |
128959-36-4 |
|---|---|
製品名 |
2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
分子式 |
C17H22ClNOS |
分子量 |
323.9 g/mol |
IUPAC名 |
2-[2-[2-(dimethylamino)propyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-13(18(2)3)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13,19H,12H2,1-3H3;1H |
InChIキー |
VZHJRWONYCKKMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
正規SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2O)N(C)C.Cl |
同義語 |
2-[2-(2-dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



